3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide
Overview
Description
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C12H12N4O5 and its molecular weight is 292.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Radiolabeling
Synthesis and Characterization of Nitroimidazole Derivatives Nitroimidazole-based thioflavin-T derivatives, including N-[4-(benzothiazol-2-yl)phenyl]-3-(4-nitroimidazole-1-yl)propanamide, were synthesized and evaluated as tumor hypoxia markers. These compounds were radiolabeled with iodine-131 and showed selective accumulation in hypoxic murine sarcoma cells and slow clearance from tumors, indicating their potential application in imaging hypoxic tumors (Li, Chu, Liu, & Wang, 2005).
Synthesis for Biological Evaluation N-aryl-3-(indol-3-yl)propanamides, including 3-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)propanamide, were synthesized and evaluated for their immunosuppressive activities. The significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays suggested their potential in immunosuppressive therapy (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).
Chemical Synthesis and Potential Applications
Preparation of Optically Pure D-theanine A novel preparation method involving N-ethyl-3-(2,5-dioxoimidazolidin-4-yl)propanamide was studied for the production of D-theanine. The method involved a sequence of chemical reactions starting from cyanate and L-glutamic acid, indicating a potential application in the synthesis of D-theanine (Wang Jing, 2011).
Properties
IUPAC Name |
3-(2,5-dioxoimidazolidin-1-yl)-N-(4-nitrophenyl)propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O5/c17-10(5-6-15-11(18)7-13-12(15)19)14-8-1-3-9(4-2-8)16(20)21/h1-4H,5-7H2,(H,13,19)(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJFVKYDRHIPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001209257 | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049606-56-5 | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049606-56-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Nitrophenyl)-2,5-dioxo-1-imidazolidinepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001209257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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